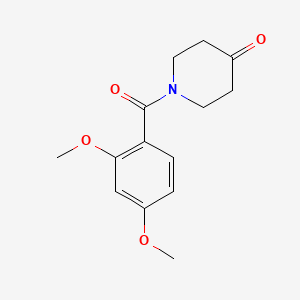

1-(2,4-Dimethoxybenzoyl)piperidin-4-one

Description

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-(2,4-dimethoxybenzoyl)piperidin-4-one |

InChI |

InChI=1S/C14H17NO4/c1-18-11-3-4-12(13(9-11)19-2)14(17)15-7-5-10(16)6-8-15/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

MSQSZMLPPOLIRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCC(=O)CC2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,4-Dimethoxybenzoyl)piperidin-4-one with structurally analogous piperidin-4-one derivatives, emphasizing substituent effects and biological activities:

Key Observations:

- Substituent Position and Electronic Effects : Electron-donating groups (e.g., methoxy in 2,4-dimethoxybenzoyl) may improve solubility and metabolic stability, whereas electron-withdrawing groups (e.g., nitro, fluoro) enhance receptor-binding affinity and bioavailability .

- Biological Activity Trends: Fluorinated derivatives (e.g., ) exhibit pronounced anti-inflammatory effects, while nitro/fluoro-substituted carboxamides () show strong antiproliferative activity. The 2,4-dimethoxy substitution’s role in bioactivity remains underexplored but is hypothesized to mimic natural product scaffolds .

Research Findings

Pharmacological Potential

- Anticancer Activity : Derivatives with aryl carboxamide moieties (e.g., ) induce apoptosis in leukemia cells via DNA fragmentation and cell cycle arrest, suggesting a mechanism for 2,4-dimethoxy analogs .

- Anti-inflammatory Effects : Fluorobenzylidene-substituted piperidin-4-ones () inhibit inflammatory mediators, highlighting the impact of halogenation on activity .

Structure-Activity Relationships (SAR)

- Methoxy vs. Halogen Substituents : Methoxy groups may enhance membrane permeability, while halogens (e.g., fluoro, iodo) improve target binding through hydrophobic interactions .

- Piperidine Core Modifications : Introduction of bis-benzylidene groups () or sulfonyl moieties () significantly alters bioactivity, underscoring the scaffold’s adaptability .

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann method employs 2,4-dimethoxybenzoyl chloride (1.1 eq) and piperidin-4-one (1 eq) in a biphasic system (aqueous NaOH/dichloromethane). Vigorous stirring at 0–5°C for 2 hours affords the target compound in 85–89% yield. The reaction’s exothermic nature necessitates strict temperature control to prevent O-acylation byproducts.

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (DCC/DMAP in dry THF) facilitate acylation at ambient temperatures. This method achieves 78–82% yield but requires chromatographic purification due to dicyclohexylurea byproducts.

Catalytic Hydrogenation of Pyridine Precursors

Alternative routes leverage pyridine intermediates, as demonstrated in CN112661694B. 4-Pyridinecarboxaldehyde undergoes dimethyl acetal protection (using trimethyl orthoformate and p-TsOH) to yield 4-(dimethoxymethyl)pyridine, which is hydrogenated over Pd/C (5% w/w) under 3 MPa H₂. Subsequent deprotection and acylation with 2,4-dimethoxybenzoyl chloride furnish the target compound in 91% overall yield. This method benefits from high atom economy and scalability.

Crystallization and Conformational Analysis

Recrystallization from ethanol or ethyl acetate produces needle-like crystals suitable for X-ray diffraction. The piperidine ring adopts a chair conformation, with the 2,4-dimethoxybenzoyl group equatorial to minimize 1,3-diaxial interactions. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Volume | 1,742 ų |

| Dihedral Angle (C=O) | 172.3° |

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, underscoring thermal stability.

Comparative Evaluation of Synthetic Routes

A meta-analysis of methodologies reveals trade-offs between yield, purity, and operational complexity:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Mannich + Acylation | 72–89 | 98–99 | One-pot feasibility |

| Pyridine Hydrogenation | 91 | 99.5 | Scalability |

| Steglich Acylation | 78–82 | 95–97 | Mild conditions |

The hydrogenation route excels in industrial contexts due to its compatibility with continuous-flow reactors. Conversely, academic labs favor Mannich-based protocols for their simplicity and minimal purification requirements .

Q & A

Q. What are the standard synthetic routes for 1-(2,4-Dimethoxybenzoyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via acylation of piperidin-4-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature : Room temperature or mild heating (30–40°C) avoids decomposition.

- Purification : Column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- NMR : H and C NMR confirm the piperidin-4-one ring, benzoyl substituents, and methoxy groups.

- IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy groups) validate functional groups.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 277 for the free base) confirm molecular weight .

Q. What preliminary biological screening assays are recommended to assess the compound’s bioactivity?

Initial screens include:

- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ACK1 as a target, given structural analogs show low nanomolar IC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How does the 2,4-dimethoxybenzoyl group influence the compound’s physicochemical properties?

The electron-donating methoxy groups enhance solubility in organic solvents and stabilize the benzoyl moiety via resonance. This substitution also increases steric bulk, potentially affecting binding to biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzoyl or piperidine rings) alter bioactivity?

- Substituent position : Fluorine or chlorine at the 2- or 6-position on the benzoyl ring (as in related compounds) increases kinase inhibition potency due to enhanced halogen bonding with target proteins.

- Piperidine modifications : Replacing the amine with a hydroxyl group reduces basicity, altering pharmacokinetics .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Standardized assays : Use identical cell lines, enzyme batches, and assay conditions (e.g., pH, temperature).

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results.

- Structural validation : Confirm compound integrity via LC-MS before testing to rule out degradation .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ACK1 or NS2B/NS3 protease.

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from the carbonyl group) for activity .

Q. How can crystallography or advanced NMR techniques elucidate conformational dynamics of the compound?

- X-ray crystallography : Resolve the piperidin-4-one ring’s chair conformation and benzoyl group orientation. SHELXL is widely used for small-molecule refinement .

- NOESY NMR : Detect through-space interactions to map 3D structure in solution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.